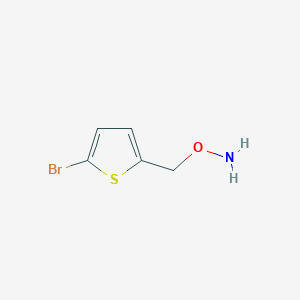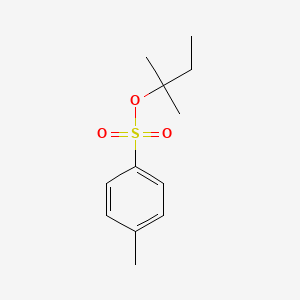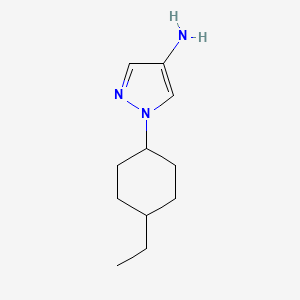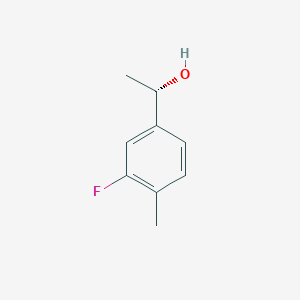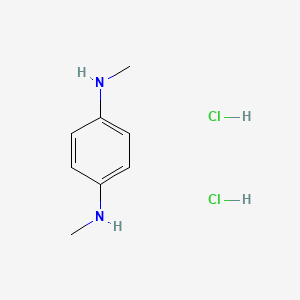
p-Dimethylaminoaniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Dimethylaminoaniline dihydrochloride typically involves the methylation of p-phenylenediamine. One common method involves the reaction of p-phenylenediamine with dimethyl sulfate in the presence of sodium bicarbonate and water . The reaction is carried out at a controlled temperature, initially maintained at 18–22°C using an ice bath, and later raised to 60–65°C to complete the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: p-Dimethylaminoaniline dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
p-Dimethylaminoaniline dihydrochloride is widely used in scientific research due to its versatile properties :
Chemistry: It serves as a reagent in various organic synthesis reactions.
Biology: It is used in biochemical assays and as a staining agent in microscopy.
Industry: It is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of p-Dimethylaminoaniline dihydrochloride involves its interaction with specific molecular targets and pathways . It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-p-phenylenediamine: Similar in structure but differs in its specific applications and reactivity.
Tetramethyl-p-phenylenediamine: Another related compound with distinct properties and uses.
Uniqueness: p-Dimethylaminoaniline dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and applications in various scientific fields .
Propriétés
Numéro CAS |
103813-59-8 |
|---|---|
Formule moléculaire |
C8H14Cl2N2 |
Poids moléculaire |
209.11 g/mol |
Nom IUPAC |
1-N,4-N-dimethylbenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-7-3-5-8(10-2)6-4-7;;/h3-6,9-10H,1-2H3;2*1H |
Clé InChI |
PXJHVKRLFWZUNV-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)NC.Cl.Cl |
Numéros CAS associés |
99-98-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Azidomethyl)-5-[(fluorosulfonyl)oxy]benzoicacid](/img/structure/B13532223.png)
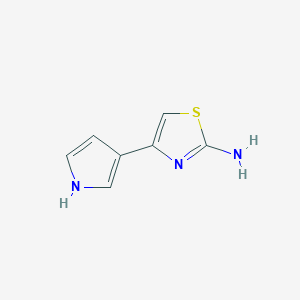

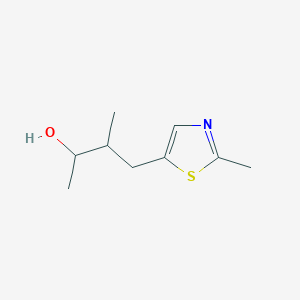
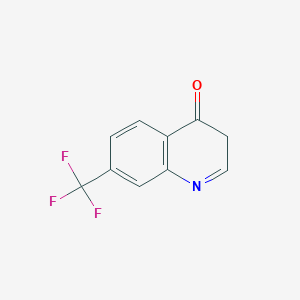

![4-[(2-Nitrophenyl)methyl]piperidine](/img/structure/B13532263.png)
